molecular formula C31H29ClN4O5 B11825656 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine

9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine

Cat. No.: B11825656
M. Wt: 573.0 g/mol
InChI Key: CXZJWEIBSTWESH-VJGNERBWSA-N
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Description

The compound 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine is a synthetic nucleoside derivative with a purine base and a modified deoxyribose sugar. Its structure comprises:

  • Purine Core: A 9H-purine scaffold with a 6-chloro substituent, which enhances reactivity for further chemical modifications (e.g., nucleophilic substitution) .
  • Protecting Group: The 5′-hydroxyl of the sugar is shielded by a bis(4-methoxyphenyl)phenylmethyl group (commonly termed "dimethoxytrityl" or DMT in synthesis workflows). This bulky, acid-labile group is critical in solid-phase oligonucleotide synthesis, enabling controlled elongation and purification .

While direct data on this compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural features suggest applications as a key intermediate in oligonucleotide synthesis or as a precursor for modified nucleosides in antiviral or anticancer drug development .

Properties

Molecular Formula

C31H29ClN4O5

Molecular Weight

573.0 g/mol

IUPAC Name

(2R,3S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C31H29ClN4O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3/t25-,26+,27-/m0/s1

InChI Key

CXZJWEIBSTWESH-VJGNERBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@H](O4)N5C=NC6=C5N=CN=C6Cl)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine typically involves multiple stepsThe reaction conditions often involve the use of protecting groups such as dimethoxytrityl (DMT) and benzoyl groups to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. The process includes the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, followed by deprotection and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal DNA and RNA synthesis, leading to the inhibition of cellular processes such as replication and transcription. This compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool for studying these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related nucleoside analogues:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Molecular Formula Molecular Weight Key Features Applications / Notes Reference(s)
Target Compound Not explicitly provided Not provided - 6-Chloropurine
- 2-Deoxyribose with 5′-DMT protection
Likely intermediate in oligonucleotide synthesis or nucleoside prodrug development
9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-β-D-pentofuranosyl]-...
(CAS 1294481-82-5)
C25H19Cl3FN5O5 594.81 - 6-Chloro-2-aminopurine
- 2-Fluoro, 2-methyl on sugar
- 3,5-positions protected by 4-chlorobenzoyl
Enhanced metabolic stability due to fluorine; potential antiviral activity
9-{5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxypentofuranosyl}-2-(isobutyrylamino)...
(ChemSpider ID 545051)
C35H37N5O7 639.71 - 2-Isobutyrylamino, 6-ketopurine
- 5′-DMT protection
- No 2′-deoxy modification
Probable use in modified RNA synthesis or nucleotide prodrugs
6-Chloropurine-9-β-D-ribofuranoside
(CAS 3878-11-3)
C10H11ClN4O4 286.67 - 6-Chloropurine
- Ribose (no 2′-deoxy)
- No protecting groups
Basic nucleoside for enzymatic studies; limited stability in biological systems
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-β-D-ribofuranosyl)-2-amino-6-chloro-...
(CAS 1612192-25-2)
C20H19ClFN5O5 463.85 - 2-Amino-6-chloropurine
- 3-Fluoro, 3-deoxy sugar
- Acetyl and toluoyl ester protections
Antisense oligonucleotide or fluorinated nucleoside analog development
N4-Benzoyl-5′-O-DMT-2′-deoxycytidine
(CAS 67219-55-0)
C38H37N3O7 647.72 - Cytosine base with N4-benzoyl
- 5′-DMT protection
- 2′-Deoxyribose
Standard building block in DNA synthesis

Key Comparative Insights:

Sugar Modifications :

  • The target compound’s 2-deoxyribose lacks the 2′-hydroxyl, reducing nuclease susceptibility compared to ribose-containing analogues (e.g., ) .
  • Fluorine substitution (e.g., 2′-fluoro in ′-fluoro in ) enhances metabolic stability and binding affinity but requires complex synthetic routes .

Protecting Groups :

  • The DMT group (shared with , and 14) enables selective deprotection under mild acidic conditions, critical for solid-phase oligonucleotide synthesis .
  • Esters (e.g., acetyl, toluoyl in ) are cleaved under basic conditions, limiting their utility in multi-step DNA synthesis .

Purine Substituents: The 6-chloro group in the target compound offers a reactive site for post-synthetic modifications (e.g., Suzuki coupling) to introduce aryl or alkyl groups . Compounds with 2-amino () or 6-keto () groups may exhibit altered base-pairing or hydrogen-bonding properties, impacting therapeutic targeting .

Applications :

  • DMT-protected compounds (e.g., target, ) dominate oligonucleotide synthesis, while fluorinated analogues () are prioritized for antiviral drugs (e.g., remdesivir analogs) .
  • Ribose-based derivatives () are less stable in vivo but serve as cost-effective starting materials for enzymatic studies .

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